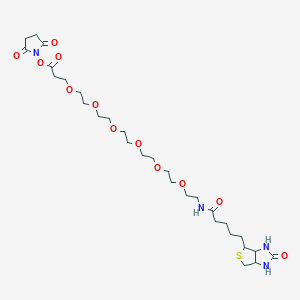
(+)-Biotin-PEG6-NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Biotin-PEG6-NHS Ester is a compound that combines biotin, a vitamin essential for various metabolic processes, with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, where it facilitates the attachment of biotin to various molecules, enhancing their solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG6-NHS Ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated biotin is then reacted with PEG6, a polyethylene glycol chain with six ethylene glycol units, under mild conditions to form biotin-PEG6.
NHS Ester Formation: Finally, the biotin-PEG6 is reacted with NHS in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG6, and NHS are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Biotin-PEG6-NHS Ester undergoes several types of chemical reactions:
Hydrolysis: The NHS ester group can hydrolyze in the presence of water, forming biotin-PEG6 and N-hydroxysuccinimide.
Amide Bond Formation: Reacts with primary amines to form stable amide bonds, a key reaction in bioconjugation.
Substitution Reactions: The NHS ester can be substituted by nucleophiles such as amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous buffers.
Amide Bond Formation: Primary amines, typically under mild conditions (pH 7-9).
Substitution Reactions: Nucleophiles like amines, often in organic solvents.
Major Products Formed
Hydrolysis: Biotin-PEG6 and N-hydroxysuccinimide.
Amide Bond Formation: Biotin-PEG6 conjugated to the amine-containing molecule.
Substitution Reactions: Biotin-PEG6 substituted with the nucleophile.
Applications De Recherche Scientifique
(+)-Biotin-PEG6-NHS Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the labeling of proteins, peptides, and other biomolecules with biotin for detection and purification.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the production of biotinylated products for diagnostic and therapeutic applications.
Mécanisme D'action
The mechanism of action of (+)-Biotin-PEG6-NHS Ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, forming an amide bond and releasing N-hydroxysuccinimide. This reaction is highly specific and efficient, making it ideal for bioconjugation.
Comparaison Avec Des Composés Similaires
(+)-Biotin-PEG6-NHS Ester is unique due to its combination of biotin, PEG, and NHS ester. Similar compounds include:
Biotin-PEG2-NHS Ester: Shorter PEG chain, less flexible.
Biotin-PEG12-NHS Ester: Longer PEG chain, more flexible.
Biotin-NHS Ester: Lacks the PEG chain, less soluble.
Compared to these compounds, this compound offers a balance of flexibility, solubility, and stability, making it highly versatile for various applications.
Propriétés
Formule moléculaire |
C29H48N4O12S |
|---|---|
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38) |
Clé InChI |
QWDVPTVNWZPKBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide](/img/structure/B12316424.png)


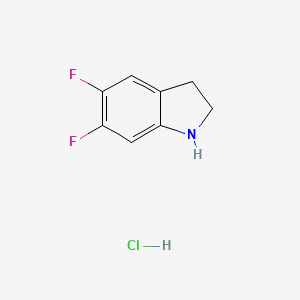
![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)
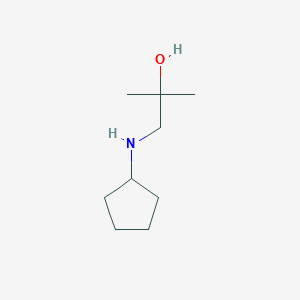
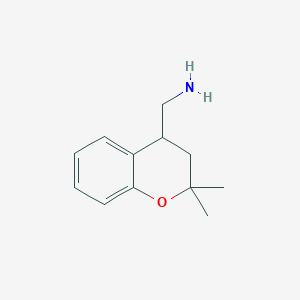
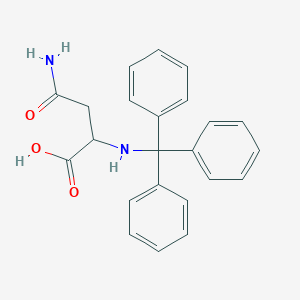
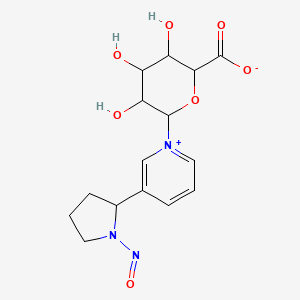
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)
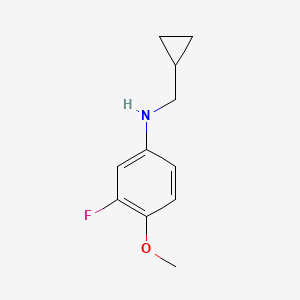
![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)

